molecular formula C23H19ClN2O3 B1613823 13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione CAS No. 1017238-94-6

13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione

Cat. No. B1613823
CAS RN: 1017238-94-6
M. Wt: 406.9 g/mol
InChI Key: RBKWMAWCJHFKMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a one-pot three-component condensation of phthalhydrazide, dimedone, and aromatic aldehydes . The optimal catalyst loading in the synthesis of this product peaked at a concentration of 10 mol%. When the amount of catalyst was lower, the yield of the product decreased .

Mechanism of Action

The mechanism of action of this compound, particularly in its role as a corrosion inhibitor, involves its adsorption properties . The adsorption process of this inhibitor on the brass substrate followed the Langmuir adsorption model .

Future Directions

The future directions for the study of this compound could involve further exploration of its potential uses, such as its role as a corrosion inhibitor . Additionally, more detailed studies could be conducted to fully understand its synthesis, molecular structure, and physical and chemical properties.

properties

IUPAC Name

13-(4-chlorophenyl)-3,3-dimethyl-4,13-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-23(2)11-17-19(18(27)12-23)20(13-7-9-14(24)10-8-13)26-22(29)16-6-4-3-5-15(16)21(28)25(17)26/h3-10,20H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKWMAWCJHFKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3N2C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647402
Record name 13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017238-94-6
Record name 13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione
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13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione
Reactant of Route 3
13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione
Reactant of Route 4
13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione
Reactant of Route 5
13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione
Reactant of Route 6
13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione

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